[1-13Cgal]Lactose Monohydrate is a stable isotope-labeled form of lactose, a disaccharide sugar composed of glucose and galactose. It is primarily used in scientific research and analytical applications, particularly in the fields of biochemistry and molecular biology. The compound's molecular formula is , with a molecular weight of approximately 361.304 g/mol .
The synthesis of [1-13Cgal]Lactose Monohydrate typically involves the isotopic labeling of lactose through controlled chemical reactions that introduce the carbon-13 isotope into the glucose or galactose moiety. This process can be achieved via enzymatic methods or chemical synthesis techniques that ensure the integrity of the lactose structure while incorporating the stable isotope.
The synthesis may involve several steps, including:
The molecular structure of [1-13Cgal]Lactose Monohydrate features a β-1→4 glycosidic linkage between the galactose and glucose units. The specific labeling at the C1 position of galactose is crucial for tracking metabolic processes.
O.OC[C@H]1O[13C@@H](O[C@H]2[C@H](O)[C@@H](O)C(O)O[C@@H]2CO)[C@H](O)[C@@H](O)[C@H]1OInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i12+1; .[1-13Cgal]Lactose Monohydrate undergoes various chemical reactions similar to those of regular lactose, including:
These reactions are essential for understanding lactose metabolism and its role in various biological systems. The incorporation of carbon-13 allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The mechanism of action for [1-13Cgal]Lactose Monohydrate primarily involves its digestion by lactase in the intestines, leading to its breakdown into glucose and galactose. This process is vital for energy metabolism in mammals.
The enzymatic activity of lactase decreases with age in many mammals, affecting lactose tolerance. Studies using labeled lactose help elucidate these metabolic pathways and their implications for health conditions like lactose intolerance .
These properties are crucial for its handling and application in laboratory settings .
[1-13Cgal]Lactose Monohydrate has significant applications in:
This compound's unique properties make it an invaluable tool in both academic research and industrial applications, particularly within biochemistry and food science domains.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7